N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide

Description

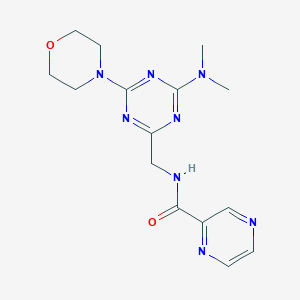

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a triazine-based compound featuring a morpholine ring at position 6, a dimethylamino group at position 4, and a pyrazine-2-carboxamide moiety linked via a methyl group. This structure combines the electron-rich morpholine and dimethylamino groups with the aromatic heterocyclic pyrazine, making it a candidate for diverse biological activities, including kinase inhibition and antitumor effects.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N8O2/c1-22(2)14-19-12(10-18-13(24)11-9-16-3-4-17-11)20-15(21-14)23-5-7-25-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAOMPILTNEWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with pyrazine-2-carboxylic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the morpholino group is particularly noteworthy as it has been linked to the inhibition of tumor cell proliferation and targeting hypoxia-inducible factors (HIFs). Studies have shown that derivatives containing triazine cores can inhibit carbonic anhydrase, an enzyme crucial for maintaining physiological pH levels and fluid balance, potentially leading to anticancer effects .

Case Study:

In a study evaluating triazine derivatives for anticancer activity, compounds with similar functional groups demonstrated IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative showed an IC50 value of approximately 0.4 µM against breast cancer cells.

Enzyme Interaction

The compound's mechanism of action may involve interactions with specific enzymes or receptors. The triazine ring can engage in hydrogen bonding and electrostatic interactions with target proteins, enhancing binding affinity and specificity. This interaction profile positions the compound as a potential lead in drug design aimed at modulating enzyme activity .

Antimicrobial Properties

Similar compounds have also been explored for their antimicrobial activities. The presence of the pyrazine moiety suggests potential interactions with bacterial targets, making it a candidate for further investigation in antibiotic development .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 4-(dimethylamino)-6-morpholino-1,3,5-triazine | Anticancer | 0.4 |

| N-(4-methoxyphenyl)-2-(methylamino)acetamide | Antimicrobial | 5.0 |

| N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-pyrazine-2-carboxamide | Potential Antimicrobial | TBD |

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The triazine core allows extensive derivatization, with substituents dictating biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Observations:

- Electron-Donating Groups: Morpholino and dimethylamino substituents (as in the target compound) enhance solubility and binding to kinase ATP pockets, as seen in H10 and 4c .

- Heterocyclic Appendages: Pyrazine-2-carboxamide (target) vs. pyrazin-2-ylamino () alters electronic properties and bioactivity. The carboxamide group may improve metabolic stability over amino-linked analogs .

- Linker Flexibility : Methyl linkers (target) vs. acrylamide (H10) or hydrazone (4c) affect conformational rigidity and target engagement .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a triazine core with a morpholino substituent and a dimethylamino group. Its molecular formula is , with a molecular weight of approximately 304.36 g/mol. The presence of an indole moiety in related compounds suggests potential interactions with various biological targets, particularly in pharmacological contexts.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Anticancer Activity : Compounds derived from triazine and pyrazine structures have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : The presence of the indole ring is associated with antimicrobial activity, making it a candidate for further investigation against bacterial and fungal pathogens.

- Enzyme Inhibition : The triazine ring can interact with enzymes through hydrogen bonding and electrostatic interactions, suggesting potential applications in enzyme inhibition.

The exact mechanism of action for this compound remains largely unexplored. However, based on structural similarities with other bioactive compounds, it is hypothesized that this compound may exert its effects by:

- Binding to Biological Targets : The functional groups present in the compound may facilitate binding to specific receptors or enzymes.

- Altering Cellular Pathways : By interacting with key proteins involved in cellular signaling pathways, the compound could modulate various biological responses.

- Inducing Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various pathways .

Case Study 1: Anticancer Activity

A study on related triazine derivatives demonstrated significant anticancer activity against various cancer cell lines. The derivatives exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent cytotoxic effects. These findings suggest that this compound could similarly exhibit strong anticancer properties .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrazine derivatives found that certain compounds showed high efficacy against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives, highlighting the potential for this compound to be developed as an antimicrobial agent .

Comparative Analysis of Related Compounds

To further understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(dimethylamino)-6-morpholino-1,3,5-triazine | Triazine core with morpholine | Anticancer | Lacks indole moiety |

| 2-(1H-indol-3-yl)acetamide | Indole structure only | Antimicrobial | Simpler structure |

| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |

This table illustrates how the combination of structural elements in this compound may confer distinct biological activities that are not present in simpler analogs.

Q & A

Q. Table 1: Comparative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Time (h) | Yield Range | Reference |

|---|---|---|---|---|---|

| Triazine functionalization | Morpholine, dimethylamine, reflux | Ethanol | 12 | 60–75% | |

| Pyrazine coupling | K₂CO₃, dry toluene | Toluene | 8–10 | 70–85% |

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, N-H bends at ~3300 cm⁻¹) .

- NMR :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity and guide experimental design?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For example, the morpholino group’s electron-donating effects enhance triazine ring stability .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinase enzymes). Validate docking poses using:

- AutoDock Vina : Score binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .

- MD Simulations : Run 100-ns trajectories to confirm binding stability (RMSD < 2 Å) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .

Case Study : Docking studies for similar triazine derivatives revealed selective inhibition of EGFR kinase via hydrogen bonding with Lys721 and π-π stacking with Phe723 .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial efficacy) across studies?

Methodological Answer:

- Comparative Assay Design :

- Mechanistic Studies :

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to assess effect sizes and heterogeneity .

Advanced: What strategies mitigate hydrolysis and oxidative degradation of the triazine ring during storage and in vivo studies?

Methodological Answer:

- Stability Profiling :

- Formulation Solutions :

Basic: What are validated protocols for evaluating the compound’s cytotoxicity and selectivity in cancer models?

Methodological Answer:

- MTT/PrestoBlue Assays :

- Apoptosis Detection :

Advanced: How can AI-driven experimental design improve the efficiency of SAR (Structure-Activity Relationship) studies?

Methodological Answer:

- Generative AI Models :

- DeepChem : Generate novel analogs by modifying substituents on the triazine and pyrazine rings .

- Active Learning : Prioritize synthesis of derivatives predicted to have optimal logP (2–3) and polar surface area (<140 Ų) .

- High-Throughput Screening (HTS) Integration :

- Use robotic platforms to test 10,000+ compounds/week. AI analyzes dose-response curves to identify hits with steep Hill slopes (e.g., >1.5) .

Basic: What are the critical considerations for scaling up synthesis from milligram to gram quantities without compromising purity?

Methodological Answer:

- Process Optimization :

- Quality Control :

- Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.